molecular formula C11H12O2 B11700089 6-Cyclopropyl-2,3-dihydro-1,4-benzodioxine

6-Cyclopropyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B11700089
M. Wt: 176.21 g/mol
InChI Key: BMPBWMBFLXFGTP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a cyclopropyl group attached to the benzodioxine ring system. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl bromide with 2,3-dihydrobenzo[b][1,4]dioxine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives .

Scientific Research Applications

6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. The compound binds to the active site of PARP1, inhibiting its activity and thereby affecting DNA repair pathways . This mechanism is of particular interest in cancer research, where PARP1 inhibitors are being developed as potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine: Lacks the cyclopropyl group but shares the benzodioxine core structure.

    6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: Contains a bromine atom instead of a cyclopropyl group.

    2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: A derivative with a carboxamide group at the 5-position.

Uniqueness

6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6-cyclopropyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C11H12O2/c1-2-8(1)9-3-4-10-11(7-9)13-6-5-12-10/h3-4,7-8H,1-2,5-6H2

InChI Key

BMPBWMBFLXFGTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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